![molecular formula C9H7ClN2 B1457967 3-Chloroquinolin-7-amine CAS No. 1354222-11-9](/img/structure/B1457967.png)
3-Chloroquinolin-7-amine
Overview
Description
3-Chloroquinolin-7-amine is a chemical compound with the linear formula C9H7ClN2 . It is used in various applications in the field of synthetic organic chemistry .
Synthesis Analysis
The synthesis of 3-Chloroquinolin-7-amine and its derivatives has been reported in the literature . For instance, a study describes the click synthesis of new 7-chloroquinoline derivatives using ultrasound irradiation . The synthesis involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .Molecular Structure Analysis
The molecular structure of 3-Chloroquinolin-7-amine is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The structure of the compounds was confirmed by FT-IR, 1H NMR, 13C NMR, elemental analysis and mass spectral data .Chemical Reactions Analysis
Quinoline derivatives, including 3-Chloroquinolin-7-amine, are known to exhibit important biological activities. They are used extensively in the treatment of various diseases and conditions . The chemical reactions involving 3-Chloroquinolin-7-amine are mainly related to its antimicrobial, antimalarial, and anticancer activities .Physical And Chemical Properties Analysis
3-Chloroquinolin-7-amine has a molecular weight of 178.62 . It is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Drug Discovery and Design
3-Chloroquinolin-7-amine: serves as a core scaffold in drug discovery due to its structural similarity to quinoline, which is a key component in many pharmacologically active compounds . Its versatility allows for the creation of a wide array of derivatives with potential therapeutic effects. In drug design, it’s often modified to enhance its interaction with biological targets, potentially leading to the development of new medications for diseases like cancer, malaria, and bacterial infections .
Antimicrobial and Antimalarial Applications
Derivatives of 3-Chloroquinolin-7-amine have been studied for their antimicrobial and antimalarial activities. The compound’s ability to interfere with the life cycle of pathogens makes it a candidate for the development of new treatments against resistant strains of bacteria and malaria-causing parasites .
Anticancer Research
In the realm of oncology, 3-Chloroquinolin-7-amine derivatives are being explored for their cytotoxic properties against various cancer cell lines. Researchers are investigating these compounds for their potential to induce apoptosis in cancer cells, thereby inhibiting tumor growth and proliferation .
Synthetic Organic Chemistry
As a building block in synthetic organic chemistry, 3-Chloroquinolin-7-amine is utilized in the synthesis of complex organic molecules. Its reactivity allows for various functionalizations, making it a valuable compound in the construction of diverse organic structures with potential bioactivity .
Industrial Chemistry Applications
In industrial chemistry, 3-Chloroquinolin-7-amine finds applications in the synthesis of dyes, pigments, and other chemical entities that require a stable heterocyclic framework. Its robust structure provides the necessary stability for industrial processes .
Green Chemistry
The compound’s role in green chemistry is emerging, with researchers exploring more sustainable and environmentally friendly synthetic routes for its derivatives. This includes solvent-free reactions, microwave-assisted synthesis, and the use of reusable catalysts, aligning with the principles of green chemistry to minimize environmental impact .
Safety and Hazards
3-Chloroquinolin-7-amine is associated with certain hazards. It has been assigned the GHS07 pictogram, and the associated hazard statements are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if feeling unwell (P301+P312) .
Future Directions
The future directions for 3-Chloroquinolin-7-amine are mainly in the field of medicinal chemistry. There is ongoing research into the synthesis of new 3-Chloroquinolin-7-amine derivatives for potential use as DNA gyrase inhibitors against Mycobacterium tuberculosis . This suggests that 3-Chloroquinolin-7-amine and its derivatives could act as leads for the development of new antitubercular agents .
Mechanism of Action
Target of Action
3-Chloroquinolin-7-amine is a derivative of the quinoline family, which includes compounds like chloroquine . Chloroquine is known to primarily target the heme polymerase in malarial trophozoites .
Mode of Action
The compound inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme, leading to the death of the parasite .
Biochemical Pathways
The primary biochemical pathway affected by 3-Chloroquinolin-7-amine is the heme detoxification pathway in Plasmodium species . By inhibiting the conversion of heme to hemazoin, the compound disrupts the parasite’s ability to detoxify the heme produced during hemoglobin digestion .
Result of Action
The inhibition of heme polymerase leads to the accumulation of toxic heme within the parasite, resulting in its death . This makes 3-Chloroquinolin-7-amine a potential antimalarial agent.
Action Environment
The efficacy and stability of 3-Chloroquinolin-7-amine can be influenced by various environmental factors. For instance, storage conditions can affect the stability of the compound . It is recommended to keep the compound in a dark place, sealed in dry conditions, and at room temperature . Furthermore, the compound’s activity may be influenced by the pH and the presence of certain ions in the environment, but more research is needed to fully understand these effects.
properties
IUPAC Name |
3-chloroquinolin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-6-1-2-8(11)4-9(6)12-5-7/h1-5H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHOHYUPINYSTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=NC=C(C=C21)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroquinolin-7-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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